![molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1](/img/structure/B1324905.png)

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .Molecular Structure Analysis

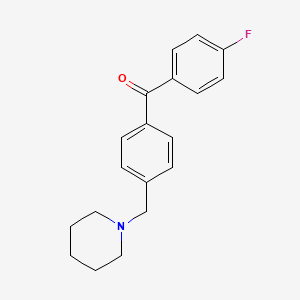

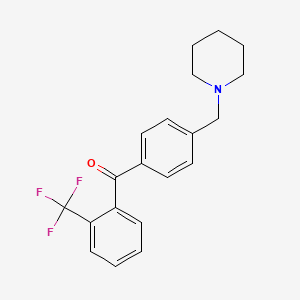

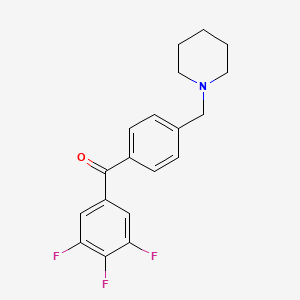

The molecular formula of “this compound” is C14H16ClNO2 .Scientific Research Applications

Chemical Reactions and Synthesis

- Reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate : This compound is used in the formation of 3-amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles. These are the products of [4+2] cycloaddition of push-pull olefins to 1,2-naphthoquinone 1-methide (Lukashenko et al., 2020).

Synthesis Methods

- Ultrasound-assisted synthesis : The compound facilitates the one-pot, three-component reaction synthesis of 1,3-diaryl-1H-benzo[f]chromenes and related derivatives under solvent-free conditions with ultrasonic irradiation, offering a rapid and efficient synthesis method (Sandaroos & Damavandi, 2013).

- Photo-reorganization : It undergoes photo-reorganization to form angular pentacyclic compounds. This represents a general method for synthesizing benzothiophene fused xanthenone derivatives without specific and toxic reagents (Dalal et al., 2017).

Pharmaceutical Applications

- Anti-inflammatory and Analgesic Activities : Its derivatives have been evaluated for anti-inflammatory and analgesic activities, showing significant effects in models like carrageenan-induced paw edema and Eddy's hot plate method (Reddy et al., 2021).

Antimicrobial Properties

- Evaluation of Antimicrobial Activities : Certain derivatives have shown promising antimicrobial activities, making them potential candidates for antimicrobial drugs. Notably, some compounds exhibited excellent activity against fungi like Curvularia lunata and Fusarium moniliforme, and bacteria such as Escherichia coli and Staphylococcus aureus (Chanu et al., 2017).

Environmental Aspects

- Eco-Friendly Synthesis : Some synthesis methods involving this compound are noted for being environmentally friendly, with advantages like good yields, less pollution, and simple operations (Shi et al., 2006).

Specialized Applications

- Fluorescence Sensing : A benzo[h]chromene derivative of this compound has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+ in living cell imaging (Sinha et al., 2013).

Future Directions

The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .

properties

IUPAC Name |

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFHLNMXAWIEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639984 |

Source

|

| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321392-00-1 |

Source

|

| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

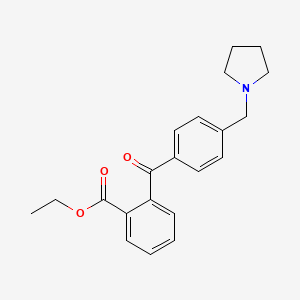

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)